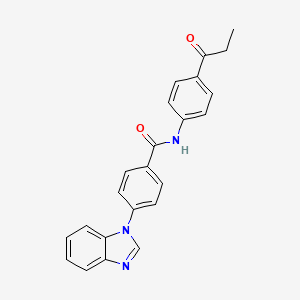![molecular formula C19H16F2N4O3 B7433956 N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in cancer treatment.
Wirkmechanismus
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to study than larger molecules. It has also been shown to have minimal toxicity in normal cells, which makes it a safer option for in vitro and in vivo experiments. However, N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide. One direction is to further investigate its mechanism of action and identify other proteins that it may interact with. Another direction is to study its efficacy in vivo and determine its potential as a cancer therapeutic. Additionally, N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide could be studied in combination with other cancer drugs to determine its synergistic effects. Finally, the synthesis method of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide could be optimized to improve its solubility and bioavailability.
Synthesemethoden
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-(difluoromethoxy)-3-methoxyaniline with 2-chloro-5-nitropyrimidine to form 4-(difluoromethoxy)-3-methoxy-N-(pyrimidin-2-yl)aniline. This intermediate is then reacted with 3-aminobenzoic acid to form N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has been shown to have potential in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide has also been shown to have synergistic effects when used in combination with other cancer drugs, such as doxorubicin and paclitaxel.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c1-27-16-11-14(6-7-15(16)28-18(20)21)24-17(26)12-4-2-5-13(10-12)25-19-22-8-3-9-23-19/h2-11,18H,1H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPPTSCNWMIRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)

![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)

![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)


![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)